REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([C:6]([F:18])([F:17])[C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])(=[O:5])=[O:4].CS(C)=O.[OH-:23].[K+].Br[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH:35]=[CH2:36]>O>[CH2:26]=[CH:27][CH2:28][CH2:29][C:30]([OH:4])=[O:23].[CH2:26]([N:2]([CH3:1])[S:3]([C:6]([F:17])([F:18])[C:7]([F:15])([F:16])[C:8]([F:13])([F:14])[C:9]([F:10])([F:12])[F:11])(=[O:5])=[O:4])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH:35]=[CH2:36] |f:2.3|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL three-necked round-bottom flask equipped with magnetic stirring, oil bath
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
DISSOLUTION
|
Details
|
the solid dissolved within a few minutes
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
(95 percent purity, 12.3 g) was then added to the flask via pipette
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
STIRRING
|
Details
|
to stir for 19 hr at 80° C
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
The oil bath was then removed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
the flask contents were poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The mixture separated into two liquid phases
|
Type
|
ADDITION
|
Details
|
The upper phase was diluted with an equal volume of water
|
Type
|
CUSTOM
|
Details
|
separation of a small amount of lower phase
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 150 ml dichloromethane
|
Type
|
WASH
|
Details
|
washed successively with 100 ml portions of water, 10 weight percent aqueous potassium hydroxide solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed on a rotary evaporator at water aspirator pressure
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation of 17.3 g crude product at 160-180° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC=C)N(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |